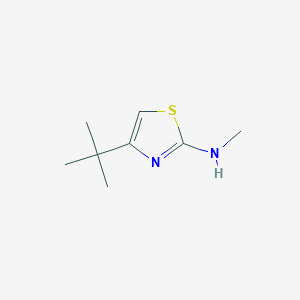

4-t-Butyl-2-(methylamino)thiazole

Übersicht

Beschreibung

4-t-Butyl-2-(methylamino)thiazole is a heterocyclic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various bioactive molecules, including drugs and natural products

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-t-Butyl-2-(methylamino)thiazole typically involves the reaction of appropriate thiazole precursors with tert-butyl and methyl substituents. One common method includes the condensation of 2-aminothiazole with tert-butyl and methyl halides under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions: 4-t-Butyl-2-(methylamino)thiazole can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the thiazole ring or the substituents.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Thiazole derivatives, including 4-t-butyl-2-(methylamino)thiazole, have shown significant antimicrobial properties. The compound's structure contributes to its effectiveness against various pathogens:

- Mechanism of Action : Thiazoles are known to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways, making them effective against both Gram-positive and Gram-negative bacteria .

- Research Findings : Studies indicate that this compound exhibits notable activity against resistant strains such as Staphylococcus aureus and Pseudomonas aeruginosa. For instance, derivatives of thiazoles have been synthesized and tested, revealing Minimum Inhibitory Concentrations (MICs) that demonstrate their potency compared to standard antibiotics .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 50 | |

| Thiazole Derivative A | Pseudomonas aeruginosa | 100 | |

| Thiazole Derivative B | Candida albicans | 25 |

Anticancer Properties

The anticancer potential of thiazole derivatives is well-documented. This compound has been investigated for its cytotoxic effects on various cancer cell lines:

- In Vitro Studies : Research has shown that thiazoles can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

- Case Study : A study demonstrated that compounds similar to this compound exhibited IC50 values in the micromolar range against human cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer), indicating significant cytotoxicity .

Table 2: Anticancer Activity of Thiazole Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HepG2 | 20 | |

| Thiazole Derivative C | A549 | 15 | |

| Thiazole Derivative D | MCF-7 | 30 |

Anti-Diabetic Effects

Emerging evidence suggests that thiazole derivatives can play a role in managing diabetes:

- Mechanism : The anti-diabetic effects are attributed to their ability to enhance insulin sensitivity and reduce oxidative stress. Studies have indicated that thiazoles can lower blood glucose levels and improve lipid profiles in diabetic models .

- Research Findings : In animal studies, compounds similar to this compound have shown promising results in reversing hyperglycemia and improving overall metabolic health .

Table 3: Anti-Diabetic Activity of Thiazole Derivatives

Wirkmechanismus

The mechanism of action of 4-t-Butyl-2-(methylamino)thiazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, modulating biological pathways and exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure-activity relationship of the compound .

Vergleich Mit ähnlichen Verbindungen

2-aminothiazole: A precursor and structurally related compound with similar biological activities.

4-tert-butylthiazole: Shares the tert-butyl substituent but lacks the N-methyl group.

N-methylthiazole: Contains the N-methyl group but lacks the tert-butyl substituent

Uniqueness: 4-t-Butyl-2-(methylamino)thiazole is unique due to the combination of its tert-butyl and N-methyl substituents, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Biologische Aktivität

4-t-Butyl-2-(methylamino)thiazole is a compound belonging to the thiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Overview of Thiazole Compounds

Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. They are known for their broad spectrum of biological activities, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory effects. The unique structural features of thiazoles allow them to interact with various biomolecules, making them valuable in drug discovery.

1. Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives, including this compound, in cancer therapy. These compounds have shown cytotoxic effects against various cancer cell lines. For instance, imidazo[2,1-b]thiazole derivatives have demonstrated significant cytotoxicity by disrupting microtubule dynamics, which is crucial for cell division and proliferation .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 0.5 | Microtubule destabilization |

| This compound | A549 (lung cancer) | 0.8 | Induction of apoptosis |

2. Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties. Research indicates that modifications to the thiazole structure can enhance activity against various pathogens. For example, compounds with electron-withdrawing groups at specific positions on the thiazole ring exhibited improved antibacterial potency against Gram-positive and Gram-negative bacteria .

3. Anticonvulsant Activity

The anticonvulsant properties of thiazoles have been explored in several studies. Compounds similar to this compound have shown efficacy in animal models for seizure disorders, with some derivatives demonstrating median effective doses lower than standard treatments like ethosuximide .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Microtubule Interaction: The compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

- Enzyme Inhibition: Thiazoles can inhibit key enzymes involved in microbial replication and inflammation pathways.

- Receptor Modulation: Some derivatives act as modulators of neurotransmitter receptors, contributing to their anticonvulsant effects.

Structure-Activity Relationship (SAR)

The efficacy of thiazole derivatives is significantly influenced by their chemical structure. Key findings from SAR studies include:

- Substituents: The presence of bulky groups like tert-butyl enhances lipophilicity and cellular uptake.

- Positioning of Functional Groups: Electron-withdrawing groups at specific positions can increase antimicrobial potency.

- Chain Length: Variations in alkyl chain length adjacent to the thiazole ring can affect potency and selectivity for biological targets .

Case Study 1: Anticancer Efficacy

A study evaluating the anticancer potential of this compound demonstrated a significant reduction in cell viability in MCF-7 breast cancer cells compared to untreated controls. The compound induced apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Activity

In vitro tests showed that this compound exhibited strong antibacterial activity against Staphylococcus aureus with an MIC value of 0.25 µg/mL. This suggests its potential use as a lead compound for developing new antibiotics.

Eigenschaften

IUPAC Name |

4-tert-butyl-N-methyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2S/c1-8(2,3)6-5-11-7(9-4)10-6/h5H,1-4H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEALBPIDYISVSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40400303 | |

| Record name | 4-tert-butyl-N-methyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82202-31-1 | |

| Record name | 4-tert-butyl-N-methyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.